

4-Fluoro-3-hydroxybenzonitrile structural formula and isomers

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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxybenzonitrile

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An In-depth Technical Guide to **4-Fluoro-3-hydroxybenzonitrile**: Structure, Properties, Synthesis, and Isomeric Landscape

Introduction

4-Fluoro-3-hydroxybenzonitrile is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science.^[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a hydroxyl group, and a nitrile moiety, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups—the electron-withdrawing fluorine and nitrile groups and the hydrogen-bond-donating hydroxyl group—makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules.^{[1][2]} This guide offers a comprehensive examination of the structural formula, physicochemical properties, synthesis, and key positional isomers of **4-fluoro-3-hydroxybenzonitrile**, providing researchers and drug development professionals with a detailed technical resource.

Structural Formula and Physicochemical Properties

4-Fluoro-3-hydroxybenzonitrile, also known as 2-fluoro-5-cyanophenol, is defined by a specific arrangement of substituents on the benzene ring.^[2] The nitrile group ($-C\equiv N$) is at position 1, the hydroxyl group ($-OH$) at position 3, and the fluorine atom ($-F$) at position 4. This substitution pattern is critical to its chemical identity and reactivity.

Caption: Structural formula of **4-Fluoro-3-hydroxybenzonitrile**.

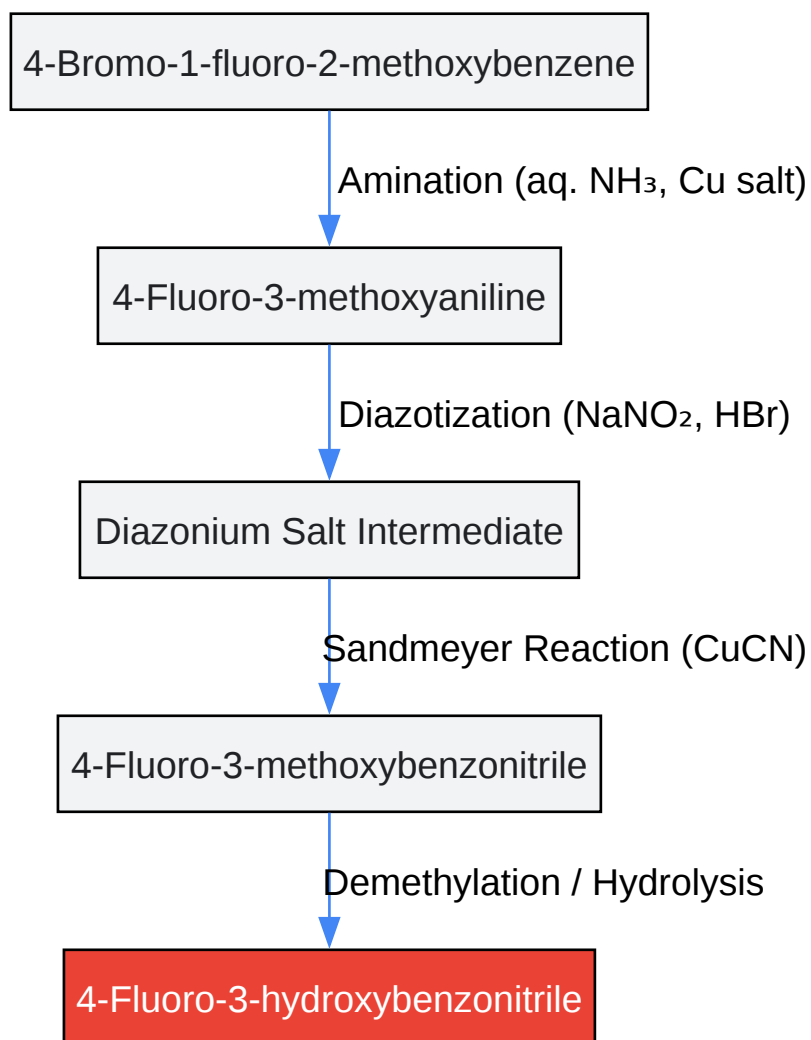
The physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

Property	Value	Source(s)
CAS Number	186590-04-5	[2][3][4][5]
Molecular Formula	C ₇ H ₄ FNO	[2][3][4]
Molecular Weight	137.11 g/mol	[3][4]
Appearance	Solid (Yellow or White to Yellow)	[2][3]
Melting Point	69-72 °C	[1][4]
Boiling Point	240.4 ± 25.0 °C at 760 mmHg	[4]
Purity	Typically ≥95-98%	[3]
Storage	4°C, stored under nitrogen	
InChI Key	LKTBMKIXEOGAGF-UHFFFAOYSA-N	[2][3]

Synthesis and Mechanistic Considerations

The synthesis of **4-fluoro-3-hydroxybenzonitrile** and its derivatives can be complex, often involving multiple steps such as fluorination, nitration, diazotization, and cyanation.[6] The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. One common strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring.

A notable pathway involves the conversion of a precursor like 4-bromo-1-fluoro-2-methoxybenzene.[7] This approach highlights two key transformations for nitrile synthesis: a copper(I) cyanide-mediated cyanation (Rosenmund–von Braun reaction) or a sequence involving amination followed by a Sandmeyer reaction.[7]



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Caption: Sandmeyer reaction route for **4-fluoro-3-hydroxybenzonitrile** synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative methodology based on synthetic routes described for related compounds.^[7]

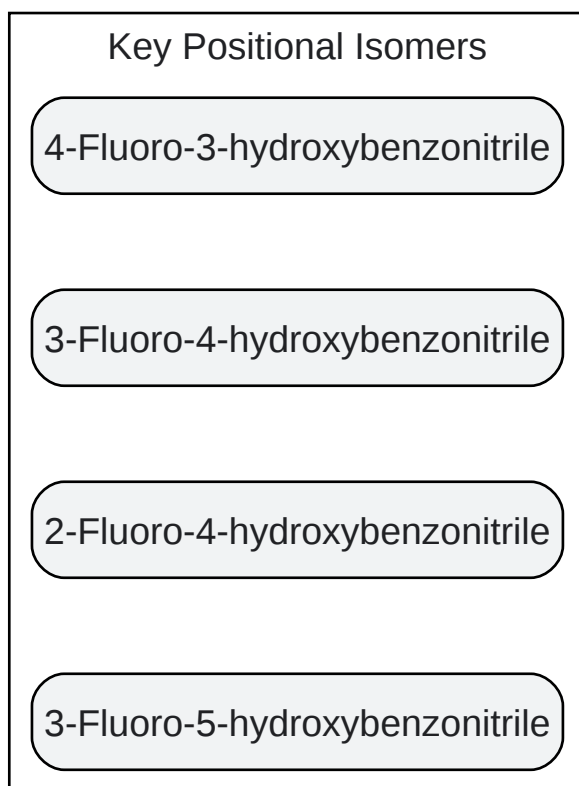
- **Amination:** 4-bromo-1-fluoro-2-methoxybenzene is subjected to amination using aqueous ammonia in the presence of a copper salt catalyst (e.g., copper(I) chloride). The mixture is heated to form 4-fluoro-3-methoxyaniline.

- **Diazotization:** The isolated aniline intermediate is dissolved in an appropriate acid (e.g., hydrobromic acid) and cooled to 0–5 °C. A solution of sodium nitrite is added slowly to generate the corresponding diazonium salt in situ.
- **Cyanation (Sandmeyer Reaction):** The cold diazonium salt solution is then added to a solution of copper(I) cyanide. This facilitates the conversion of the diazonium group to a nitrile, yielding 4-fluoro-3-methoxybenzonitrile.
- **Demethylation:** The methoxy group is converted to a hydroxyl group, typically using a strong acid or base, to yield the final product, **4-fluoro-3-hydroxybenzonitrile**.
- **Purification:** The final product is isolated and purified using standard techniques such as filtration, crystallization, and drying.

Causality: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt. The initial methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the diazotization or cyanation steps.

Isomers of Fluorohydroxybenzonitrile

The biological and chemical properties of substituted benzonitriles are highly dependent on the specific arrangement of functional groups on the aromatic ring. Positional isomers, which share the same molecular formula but differ in the substituent positions, often exhibit distinct physicochemical properties and reactivity.



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Caption: Key positional isomers of fluorohydroxybenzonitrile.

A comparative analysis of the key isomers reveals significant differences in properties such as melting point, which reflects the variations in crystal lattice energy and intermolecular forces arising from the different substituent patterns.

Isomer Name	CAS Number	Molecular Formula	Structure	Melting Point (°C)	Source(s)
4-Fluoro-3-hydroxybenz onitrile	186590-04-5	C ₇ H ₄ FNO	<chem>C(#N)C1=CC(O)=C(F)C=C1</chem> 1	69-72	[4]
3-Fluoro-4-hydroxybenz onitrile	405-04-9	C ₇ H ₄ FNO	<chem>C(#N)C1=CC=C(O)C(F)=C1</chem> 1	133-135	[8]
2-Fluoro-4-hydroxybenz onitrile	60363-99-7	C ₇ H ₄ FNO	<chem>C(#N)C1=CC=C(F)C=C1O</chem>	N/A	[9]
3-Fluoro-5-hydroxybenz onitrile	473923-95-4	C ₇ H ₄ FNO	<chem>C(#N)C1=CC(O)=CC(F)=C1</chem> 1	N/A	[10] [11] [12]

N/A: Data not consistently available in the searched documents.

Expertise Insight: The dramatic difference in melting points, for instance between **4-fluoro-3-hydroxybenzonitrile** (69-72 °C) and 3-fluoro-4-hydroxybenzonitrile (133-135 °C), is a direct consequence of molecular symmetry and the capacity for intermolecular hydrogen bonding. The para-hydroxyl group in the 3-fluoro-4-hydroxy isomer likely facilitates a more ordered and stable crystal lattice structure compared to the meta-hydroxyl group in the target compound, requiring more energy to disrupt. These structural nuances are critical for applications like crystal engineering and drug-receptor binding.

Applications in Research and Drug Development

4-Fluoro-3-hydroxybenzonitrile and its isomers are valuable building blocks in synthetic organic chemistry.[\[1\]](#) The distinct reactivity of the three functional groups allows for selective chemical modifications, enabling the construction of diverse and complex molecular architectures.

- **Pharmaceutical Synthesis:** These compounds are crucial intermediates for new pharmaceutical agents.[\[1\]](#) For example, the related precursor 4-fluoro-3-hydroxybenzoic acid

is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer developed for treating transthyretin amyloidosis.[7][13] The fluorohydroxybenzonitrile scaffold is present in a range of other bioactive compounds, including potential enzyme modulators and potassium channel inhibitors.[7]

- **Agrochemical Development:** The structural features of these molecules are beneficial in designing new agrochemicals, potentially offering enhanced efficacy and targeted action.[1]
- **Material Science:** The unique electronic and hydrogen-bonding properties of these compounds make them suitable for synthesizing specialty polymers, liquid crystals, and other functional materials.[1][9] The synthesis of ester derivatives of fluorohydroxybenzonitriles has been explored for applications in materials with specific liquid-crystalline properties.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling **4-fluoro-3-hydroxybenzonitrile**.

- **Hazards:** The compound is classified as harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with it is GHS07 (Harmful).
- **Storage:** It should be stored in a cool place, typically at 4°C, under an inert atmosphere like nitrogen to prevent degradation.
- **Handling:** Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Fluoro-3-hydroxybenzonitrile is a strategically important chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the fluoro, hydroxyl, and nitrile groups provides a versatile platform for synthetic chemists to build complex molecules for applications spanning pharmaceuticals, agrochemicals, and materials science. Understanding its structural properties, synthetic pathways, and the distinct characteristics of

its positional isomers is paramount for leveraging its full potential in research and development. This guide provides a foundational framework for professionals in the field to make informed decisions regarding the use, synthesis, and analysis of this important compound.

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